REACTION_CXSMILES
|
S(Cl)(Cl)(=O)=O.C1C2C(=CC=CC=2)C=CC=1.[C:16]1([CH2:26][O:27][CH2:28]SC)[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1.CS[Cl:33]>ClCCl>[Cl:33][CH2:28][O:27][CH2:26][C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1 |f:0.1|
|
Name
|
naphthalene Sulfuryl chloride
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl.C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)COCSC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed in the reaction
|
Type
|
DISTILLATION
|
Details
|
were distilled off at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual material was used for alkylation without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClCOCC1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |